Mannitol
Overview
Description
Mannitol is a naturally occurring six-carbon sugar alcohol, also known as a polyol. It is widely used in the food, pharmaceutical, and medical industries due to its unique properties. This compound is a low-calorie sweetener that is poorly absorbed by the intestines, making it an ideal sugar substitute for diabetic patients. Additionally, it is used as a medication to decrease pressure in the eyes, brain, and kidneys, and to treat cystic fibrosis and fluid build-up .
Preparation Methods
Mannitol can be produced through various methods, including chemical synthesis, extraction from plants, and biotechnological production.
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Chemical Synthesis: : this compound is synthesized by the hydrogenation of fructose or glucose. This process involves the use of a catalyst, such as nickel, under high pressure and temperature conditions. The reaction typically occurs at temperatures ranging from 100 to 150°C and pressures of around 50 bar .
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Extraction from Plants: : this compound can be extracted from natural sources such as seaweed and certain trees. this method is less efficient and environmentally friendly compared to biotechnological production .
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Biotechnological Production: : This method involves the use of microorganisms, such as bacteria and yeast, to produce this compound through fermentation. This approach is more sustainable and has gained significant attention in recent years .
Chemical Reactions Analysis
Mannitol undergoes various chemical reactions, including oxidation, reduction, and substitution.
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Oxidation: : this compound can be oxidized to form mannose or mannonic acid. This reaction typically requires strong oxidizing agents such as nitric acid or potassium permanganate .
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Reduction: : this compound itself is a reduction product of fructose or glucose. The reduction process involves the use of hydrogen gas and a metal catalyst .
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Substitution: : this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups. These reactions often require specific reagents and conditions to achieve the desired products .
Scientific Research Applications
Mannitol has a wide range of applications in scientific research, including:
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Chemistry: : this compound is used as a standard in chromatography and as a cryoprotectant in the preservation of biological samples .
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Biology: : It is used in cell culture media to provide osmotic balance and as a stabilizer for enzymes and proteins .
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Medicine: : this compound is used as an osmotic diuretic to reduce intracranial and intraocular pressure. It is also used in the treatment of cystic fibrosis and as a diagnostic agent for kidney function .
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Industry: : this compound is used as a low-calorie sweetener in food products and as a bulking agent in pharmaceuticals .
Mechanism of Action
Mannitol exerts its effects primarily through its osmotic properties. It increases the osmolarity of the blood plasma, which draws water from tissues into the bloodstream. This effect helps reduce swelling and pressure in the brain and eyes. In the kidneys, this compound promotes diuresis by increasing the osmolarity of the glomerular filtrate, leading to increased urine production .
Comparison with Similar Compounds
Mannitol is often compared with other sugar alcohols such as sorbitol, xylitol, and erythritol.
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Sorbitol: : Similar to this compound, sorbitol is a sugar alcohol used as a sweetener. sorbitol is more hygroscopic and has a higher caloric value compared to this compound .
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Xylitol: : Xylitol is another sugar alcohol with similar applications. It has a higher sweetness level and is more effective in preventing dental caries compared to this compound .
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Erythritol: : Erythritol is a low-calorie sweetener with a similar structure to this compound. It is better tolerated by the digestive system and has a lower glycemic index .
This compound’s unique properties, such as its low caloric value and osmotic effects, make it a valuable compound in various fields.
Properties
IUPAC Name |
(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Record name | D-MANNITOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20585 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1023235, DTXSID30858955 | |
Record name | D-Mannitol | |
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Record name | DL-Mannitol | |
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Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | D-MANNITOL | |
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Boiling Point |
563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg | |
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Record name | Mannitol | |
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Record name | Mannitol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
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Flash Point |
greater than 300 °F (NTP, 1992) | |
Record name | D-MANNITOL | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C | |
Record name | D-MANNITOL | |
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Record name | Mannitol | |
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Record name | Mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C | |
Record name | D-MANNITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20585 | |
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Mechanism of Action |
Mannitol is an osmotic diuretic that is metabolically inert in humans and occurs naturally, as a sugar or sugar alcohol, in fruits and vegetables. Mannitol elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain and cerebrospinal fluid, into interstitial fluid and plasma. As a result, cerebral edema, elevated intracranial pressure, and cerebrospinal fluid volume and pressure may be reduced. As a diurectic mannitol induces diuresis because it is not reabsorbed in the renal tubule, thereby increasing the osmolality of the glomerular filtrate, facilitating excretion of water, and inhibiting the renal tubular reabsorption of sodium, chloride, and other solutes. Mannitol promotes the urinary excretion of toxic materials and protects against nephrotoxicity by preventing the concentration of toxic substances in the tubular fluid. As an Antiglaucoma agent mannitol levates blood plasma osmolarity, resulting in enhanced flow of water from the eye into plasma and a consequent reduction in intraocular pressure. As a renal function diagnostic aid mannitol is freely filtered by the glomeruli with less than 10% tubular reabsorption. Therefore, its urinary excretion rate may serve as a measurement of glomerular filtration rate (GFR). The exact mechanism of action of inhaled mannitol in the symptomatic maintenance treatment of cystic fibrosis remains unclear. It is hypothesized that mannitol produces an osmotic gradient across the airway epithelium that draws fluid into the extracellular space and alters the properties of the airway surface mucus layer, allowing easier mucociliary clearance., MANNITOL IS.../USED/ IN PROPHYLAXIS OF ACUTE RENAL FAILURE. IT IS USED FOR THIS PURPOSE IN CONDITIONS AS DIVERSE AS CARDIOVASCULAR OPERATIONS, SEVERE TRAUMATIC INJURY, OPERATIONS IN THE PRESENCE OF SEVERE JAUNDICE, AND MGMNT OF HEMOLYTIC TRANSFUSION REACTIONS. IN EACH OF THESE CONDITIONS, A PRECIPITOUS FALL IN THE FLOW OF URINE MAY BE ANTICIPATED EITHER AS THE RESULT OF AN ACUTELY REDUCED FILTRATION RATE OR FROM ACUTE CHANGES IN TUBULAR PERMEABILITY. THE LATTER MAY BE CONSEQUENCE OF THE PRESENCE OF NOXIOUS AGENT WITHIN THE TUBULAR FLUID IN EXCESSIVELY HIGH CONCN, IN SOME INSTANCES SUFFICIENT TO RESULT IN ACTUAL PRECIPITATION. IN THESE SITUATIONS, MANNITOL EXERTS OSMOTIC EFFECT WITHIN THE TUBULAR FLUID, INHIBITS WATER REABSORPTION, & MAINTAINS THE RATE OF URINE FLOW. ...CONCN OF TOXIC AGENT WITHIN TUBULAR FLUID DOES NOT REACH EXCESSIVELY HIGH LEVELS THAT OTHERWISE WOULD HAVE BEEN ACHIEVED BY MORE COMPLETE REABSORPTION OF WATER., ...EVEN THOUGH /GLOMERULAR/ FILTRATION RATE IS REDUCED, MANNITOL IS STILL FILTERED @ GLOMERULUS. THE TUBULAR IMPERMEABILITY TO MANNITOL IS NOT ALTERED BY ACUTE RENAL ISCHEMIA OF SHORT DURATION. HENCE, THE MANNITOL THAT IS FILTERED IS ALSO EXCRETED IN THE VOIDED URINE. UNREABSORBED SOLUTE LIMITS BACK DIFFUSION OF WATER. ...URINE VOL CAN BE MAINTAINED EVEN IN PRESENCE OF DECR GLOMERULAR FILTRATION. | |
Record name | Mannitol | |
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Color/Form |
Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES | |
CAS No. |
69-65-8, 87-78-5 | |
Record name | D-MANNITOL | |
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Record name | Mannitol | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C | |
Record name | D-MANNITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20585 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Mannitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-MANNITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.